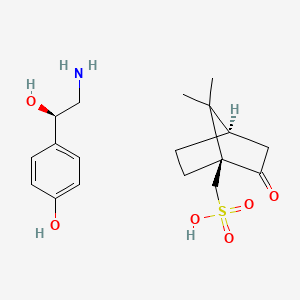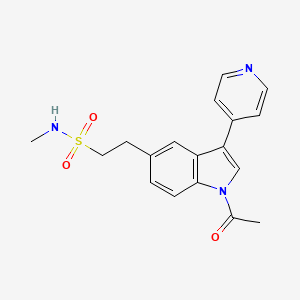
3-(2-(Isopropylsulfonyl)ethyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(Isopropylsulfonyl)ethyl)pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with an isopropylsulfonyl group. Pyrrolidine, a five-membered nitrogen-containing heterocycle, is a versatile scaffold in medicinal chemistry due to its ability to enhance the pharmacokinetic properties of drug candidates .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Isopropylsulfonyl)ethyl)pyrrolidine typically involves the reaction of pyrrolidine with an appropriate sulfonylating agent. One common method is the reaction of pyrrolidine with isopropylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-(Isopropylsulfonyl)ethyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding the parent pyrrolidine.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Parent pyrrolidine.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(2-(Isopropylsulfonyl)ethyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 3-(2-(Isopropylsulfonyl)ethyl)pyrrolidine involves its interaction with specific molecular targets. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to target proteins. The pyrrolidine ring can contribute to the compound’s overall stability and bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine-2,5-dione: Another pyrrolidine derivative with different functional groups.
Pyrrolizines: Compounds with a fused pyrrolidine ring system.
Prolinol: A hydroxylated pyrrolidine derivative.
Uniqueness
3-(2-(Isopropylsulfonyl)ethyl)pyrrolidine is unique due to the presence of the isopropylsulfonyl group, which imparts distinct chemical and biological properties. This functional group can enhance the compound’s solubility, stability, and binding interactions with target molecules, making it a valuable scaffold in drug discovery and other scientific research applications .
Propriétés
Formule moléculaire |
C9H19NO2S |
|---|---|
Poids moléculaire |
205.32 g/mol |
Nom IUPAC |
3-(2-propan-2-ylsulfonylethyl)pyrrolidine |
InChI |
InChI=1S/C9H19NO2S/c1-8(2)13(11,12)6-4-9-3-5-10-7-9/h8-10H,3-7H2,1-2H3 |
Clé InChI |
SCIQXYVIEKQQNA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)S(=O)(=O)CCC1CCNC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[(Trifluoromethyl)sulfanyl]sulfonyl}benzene-1,3-dicarboxylic acid](/img/structure/B13436587.png)
![[2-(Difluoromethyl)cyclopropyl]methanamine](/img/structure/B13436588.png)


![trisodium;(2R,3R,4S)-2-[(2R,3R,4S,5R)-2-acetamido-4,5-dihydroxy-1-oxo-6-sulfonatooxyhexan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B13436618.png)
![(2S,3R,4S,5R,6R)-2-[(3S,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13436640.png)

![(R)-(4-Oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)phosphoramidic acid](/img/structure/B13436656.png)






